molecular formula C9H18FN B13194458 1-(2-Fluoroethyl)-4,4-dimethylpiperidine

1-(2-Fluoroethyl)-4,4-dimethylpiperidine

Cat. No.: B13194458
M. Wt: 159.24 g/mol
InChI Key: NYNJJCLKPDDTBJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4,4-dimethylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the fluoroethyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylpiperidine typically involves the reaction of 4,4-dimethylpiperidine with 2-fluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4,4-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4,4-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The nitrogen atom in the piperidine ring can form hydrogen bonds with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-4-methylpiperidine
  • 1-(2-Fluoroethyl)-4-ethylpiperidine
  • 1-(2-Fluoroethyl)-4-phenylpiperidine

Uniqueness: 1-(2-Fluoroethyl)-4,4-dimethylpiperidine is unique due to the presence of both the fluoroethyl group and the dimethyl substitution on the piperidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18FN

Molecular Weight

159.24 g/mol

IUPAC Name

1-(2-fluoroethyl)-4,4-dimethylpiperidine

InChI

InChI=1S/C9H18FN/c1-9(2)3-6-11(7-4-9)8-5-10/h3-8H2,1-2H3

InChI Key

NYNJJCLKPDDTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCF)C

Origin of Product

United States

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